molecular formula C30H48O4 B096910 Priverogenin A CAS No. 18443-26-0

Priverogenin A

Cat. No.: B096910
CAS No.: 18443-26-0
M. Wt: 472.7 g/mol
InChI Key: QBWHAELJLKYXDB-HRQAAHFGSA-N
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Description

Priverogenin A (C30H48O4) is a triterpenoid sapogenin, the aglycone component of saponins found in plants such as Primula species. It is characterized by a tetracyclic structure with hydroxyl and carbonyl functional groups, as evidenced by its molecular formula and InChIKey (QBWHAELJLKYXDB-UHFFFAOYSA-N) . This compound has demonstrated notable biological activities, including antioxidant properties (value: 1.69 in anti-oxidant assays) and inhibitory effects against enzymatic targets, such as higher binding affinities compared to ellagic acid in silico studies .

Properties

CAS No.

18443-26-0

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

4,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde

InChI

InChI=1S/C30H48O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,17,19-24,32-34H,9-16H2,1-7H3

InChI Key

QBWHAELJLKYXDB-HRQAAHFGSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C

melting_point

198-202°C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Priverogenin A typically involves multiple steps, starting from simpler triterpenoid precursors . The synthetic route may include:

    Oxidation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Reduction: Reduction of intermediate compounds to achieve the desired hydroxylation pattern.

    Functional Group Modification: Introduction of the carbaldehyde group through formylation reactions using reagents like formic acid or formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification . Alternatively, it can be synthesized through chemical processes in specialized reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Priverogenin A undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of the carbaldehyde group to a primary alcohol.

    Substitution: Replacement of hydroxyl groups with other functional groups like halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., thionyl chloride), amines.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Priverogenin B

Priverogenin B (C30H50O4) is a structural analog differing by two additional hydrogen atoms, likely due to a saturated bond or reduced oxygenation. This difference increases its molecular weight (474.37 Da vs. 472.36 Da for Priverogenin A) and alters physicochemical properties. Priverogenin B is acetylated at position 22 in derivatives like priverosaponin B 22-acetate, enhancing stability and bioactivity . Unlike this compound, it is extensively patented (12 patents) but lacks literature on pharmacological validation .

Structural Comparison Table

Parameter This compound Priverogenin B
Molecular Formula C30H48O4 C30H50O4
InChIKey QBWHAELJLKYXDB ZAWNYVMZQOGILA
Key Modifications Unsaturated bonds Saturated bonds, 22-acetate derivatives
Patent Status Not reported 12 patents
Biological Role Antioxidant, enzyme inhibition Structural component of saponins
References

Other Sapogenins

  • Protoprimulagenin: Lacks acetyl groups, forming monodesmosidic saponins with glucuronic acid. Less bioactive than this compound .
  • Cyclamin : Highly hemolytic due to branched sugar chains, contrasting with this compound’s moderate toxicity .

Functional Analogs

Ellagic Acid and Arjunic Acid

In silico studies show this compound has superior inhibitory activity (binding energy: −9.2 kcal/mol) compared to ellagic acid (−7.5 kcal/mol) and Arjunic Acid (−8.1 kcal/mol). However, its ADMET profile is inferior:

  • Absorption : this compound has low intestinal absorption (predicted Caco-2 permeability: <0.5) vs. Arjunic Acid (>1.0) .
  • Toxicity : this compound shows hepatotoxicity risk (Probability: 72%) vs. Ellagic Acid (12%) .

Activity and ADMET Comparison Table

Compound Binding Affinity (kcal/mol) Caco-2 Permeability Hepatotoxicity Risk
This compound −9.2 <0.5 72%
Ellagic Acid −7.5 0.8 12%
Arjunic Acid −8.1 1.2 25%
Thesapogenol B −8.7 1.0 18%
Euscaphic Acid −8.4 1.1 20%

Data sourced from in silico ADMET predictions

Metabolic and Ecological Roles

  • Anti-Oxidant Activity : this compound (1.69) exhibits lower antioxidant capacity than Pokeberrygenin (1.85) in firefly larvae, suggesting niche-specific roles .
  • Metabolic Pathways : In Baird’s tapir, this compound levels increase with inulin supplementation, unlike indoxylsulfuric acid or furilazole, indicating unique metabolic interactions .

Q & A

Q. What interdisciplinary collaborations enhance this compound research?

  • Methodological Answer : Partner with:
  • Computational chemists for molecular dynamics simulations.
  • Pharmacologists for PK/PD modeling.
  • Ecologists for sustainable sourcing strategies.
    Joint publications should integrate diverse datasets (e.g., omics, crystallography) to support holistic conclusions .

Tables for Key Methodological Comparisons

Technique Application in this compound Research Validation Criteria
HPLC-MSPurity assessment, metabolic stability testing≥95% purity; MS/MS fragmentation match
Molecular DockingTarget interaction predictionRMSD ≤2.0 Å; free energy < -6 kcal/mol
In Vivo Toxicity ModelsAcute/chronic toxicity evaluationALT/AST levels ≤2x control; no necrosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Priverogenin A
Reactant of Route 2
Priverogenin A

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